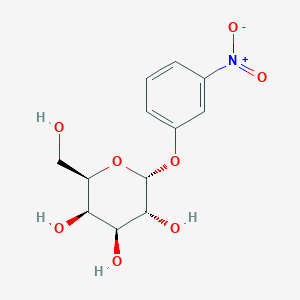

3-Nitrophenyl alpha-D-galactopyranoside

Overview

Description

3-Nitrophenyl alpha-D-galactopyranoside is a nitro compound with the molecular formula C12H15NO8 . It is used as a substrate for alpha-D-galactosidase .

Molecular Structure Analysis

The molecular weight of 3-Nitrophenyl alpha-D-galactopyranoside is 301.25 g/mol . The exact molecular structure is not provided in the search results.

Chemical Reactions Analysis

3-Nitrophenyl alpha-D-galactopyranoside is a chromogenic substrate yielding a soluble chromophor for the colorimetric assay of alpha-D-galactosidase upon cleavage . It is used for the detection of hydrolases in tissues and membranes .

Physical And Chemical Properties Analysis

3-Nitrophenyl alpha-D-galactopyranoside is a white powder . It is soluble in water and ethanol, and the solubility decreases with increasing alkyl chain length . The melting point is 186°C .

Scientific Research Applications

1. Research in Membrane Protein Dynamics

(Rudnick, Schildiner, & Kaback, 1976) explored the dynamics of the lac carrier protein in Escherichia coli. They used 3-Nitrophenyl alpha-D-galactopyranoside to study the equilibrium between two forms of this protein in energized and non-energized membrane vesicles.

2. Photoaffinity Labeling of Proteins

(Kaczorowski, Leblanc, & Kaback, 1980) utilized 3-Nitrophenyl alpha-D-galactopyranoside as a photoaffinity reagent for the specific inactivation and labeling of the beta-galactoside transport system in Escherichia coli.

3. Development of PET Tracers

(Celen et al., 2008) synthesized derivatives of 3-Nitrophenyl alpha-D-galactopyranoside for potential use in PET (Positron Emission Tomography) to visualize LacZ gene expression in vivo.

4. Enzymatic Studies

(Brumer, Sims, & Sinnott, 1999) focused on the purification and characterization of alpha-galactosidase in lignocellulose degradation by Phanerochaete chrysosporium, using a derivative of 3-Nitrophenyl alpha-D-galactopyranoside as a substrate.

5. Biosensor Development

(Majid, Male, & Luong, 2008) described the use of 3-Nitrophenyl alpha-D-galactopyranoside in a boron-doped diamond biosensor for the detection of Escherichia coli in foodstuffs.

6. Synthesis of Galactosyl Oligosaccharides

(Pazur, Shadaksharaswamy, & Cepure, 1961) investigated the use of 3-Nitrophenyl alpha-D-galactopyranoside as a donor in enzymatic transgalactosylation for the synthesis of various oligosaccharides.

7. Study of α-Galactosidase Activity

(Schmitt & Rotman, 1966) conducted research on the activity of α-galactosidase in Escherichia coli using 3-Nitrophenyl alpha-D-galactopyranoside.

8. Novel Glycopolymer Synthesis

(Vetere et al., 2002) synthesized a glycopolymer with protective activity against human anti-alpha-Gal antibodies using 3-Nitrophenyl alpha-D-galactopyranoside.

Mechanism of Action

Target of Action

The primary target of 3-Nitrophenyl alpha-D-galactopyranoside is the enzyme alpha-galactosidase . Alpha-galactosidase is a glycoside hydrolase enzyme that hydrolyzes the terminal alpha-galactosyl moieties from glycolipids and glycoproteins . This enzyme plays a crucial role in the metabolism of certain glycolipids in the body, particularly in the lysosome .

Mode of Action

3-Nitrophenyl alpha-D-galactopyranoside acts as a substrate for alpha-galactosidase . When this compound is introduced into a system where alpha-galactosidase is present, the enzyme cleaves the glycosidic bond in the compound . This cleavage results in the release of galactose and a nitrophenyl moiety . The nitrophenyl moiety is a chromogenic compound, which means it can be detected based on its ability to absorb light at specific wavelengths .

Biochemical Pathways

The action of 3-Nitrophenyl alpha-D-galactopyranoside primarily affects the metabolic pathway involving the breakdown of glycolipids and glycoproteins by alpha-galactosidase . The hydrolysis of this compound by alpha-galactosidase can be seen as a model for the breakdown of more complex glycolipids and glycoproteins in the body .

Pharmacokinetics

As a substrate for alpha-galactosidase, it is reasonable to assume that it would be distributed to tissues where this enzyme is present, metabolized by the action of the enzyme, and the resulting products would be excreted from the body .

Result of Action

The cleavage of 3-Nitrophenyl alpha-D-galactopyranoside by alpha-galactosidase results in the release of galactose and a nitrophenyl moiety . The release of these products can be used to measure the activity of alpha-galactosidase, making this compound useful in biochemical research .

Action Environment

The action of 3-Nitrophenyl alpha-D-galactopyranoside is influenced by environmental factors such as pH and temperature . Alpha-galactosidase, the enzyme that acts on this compound, has an optimal pH and temperature range for activity . Therefore, the efficacy of 3-Nitrophenyl alpha-D-galactopyranoside as a substrate can be influenced by these factors .

Safety and Hazards

properties

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(3-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-2-6(4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCMGHVCRFMITI-IIRVCBMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332183 | |

| Record name | 3-Nitrophenyl alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitrophenyl alpha-D-galactopyranoside | |

CAS RN |

52571-71-8 | |

| Record name | 3-Nitrophenyl alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-Nitrophenyl-α-D-galacto-pyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[N-(2,4-Dimethylphenyl)carbamoyl]-3-naphthyl acetate](/img/structure/B1580892.png)

![2-Methylnaphth[1,2-d]oxazole](/img/structure/B1580899.png)

![Propanenitrile, 3-[(2-chlorophenyl)amino]-](/img/structure/B1580900.png)